molecular formula C20H16FN7OS B1191782 INCB054828

INCB054828

Número de catálogo B1191782
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

INCB054828 is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) types 1, 2, and 3 (FGFR1/2/3), with potential antineoplastic activity. FGFR inhibitor INCB054828 binds to and inhibits FGFR1/2/3, which may result in the inhibition of FGFR1/2/3-related signal transduction pathways. This inhibits proliferation in FGFR1/2/3-overexpressing tumor cells. FGFR, a family of receptor tyrosine kinases upregulated in many tumor cell types, plays a key role in cellular proliferation, migration, and survival. Check for active clinical trials or closed clinical trials using this agent.

Aplicaciones Científicas De Investigación

FGFR Inhibition in Cancer Treatment

INCB054828 (pemigatinib) is primarily studied for its role in cancer treatment, targeting alterations in fibroblast growth factor receptors (FGFR). These alterations in FGFR genes are identified as potential driver oncogenes in various cancers. INCB054828 is a potent and selective inhibitor of FGFR1, 2, and 3, showing effectiveness in tumor models with these genetic alterations. It has been found to selectively inhibit the growth of tumor cell lines with FGFR signaling activation compared to those without FGFR aberrations. The preclinical data support its continued investigation in patients with FGFR alterations, such as fusions and activating mutations (Liu et al., 2020).

Clinical Trials for Advanced Malignancies

A phase 1/2 study of INCB054828 evaluated its safety, efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in patients with refractory advanced malignancies. The study involved multiple parts, including dose escalation and expansion, and combinations with standard therapies. Preliminary results indicate that INCB054828 was generally well tolerated, with hyperphosphatemia being the most common treatment-emergent adverse event. The data supported once-daily dosing and sustained inhibition of FGFR signaling at doses >9 mg. Preliminary efficacy was observed in patients with FGFR pathway activation (Saleh et al., 2017).

Application in Triple-Negative Breast Cancer

INCB054828's efficacy was also investigated in models of triple-negative breast cancer (TNBC). FGFR1 and FGFR2 are amplified in a significant portion of TNBC cases. The study found that INCB054828 inhibited the viability of TNBC cell lines with FGFR alterations and suppressed growth-promoting pathways like Ras-MAPK. This highlights its potential application in targeted therapy for TNBC patients with specific FGFR aberrations (Liu et al., 2017).

Efficacy in Myeloid/Lymphoid Neoplasms with FGFR1 Rearrangement

Another focus of INCB054828 research has been in treating myeloid/lymphoid neoplasms with FGFR1 rearrangement. An open-label, single-arm, phase 2 study was designed to evaluate the efficacy and safety of INCB054828 monotherapy in this patient group. The study sought to measure overall clinical benefit rate and other endpoints such as duration of response, progression-free survival, and overall survival (Verstovsek et al., 2017).

Propiedades

Nombre del producto

INCB054828

Fórmula molecular

C20H16FN7OS

Apariencia

Solid powder

Sinónimos

INCB054828;  INCB-054828;  INCB 054828;  INCB54828;  INCB 54828;  INCB-54828.; NONE

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.